molecular formula C17H18N2O3 B7090636 N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine

Cat. No.: B7090636
M. Wt: 298.34 g/mol
InChI Key: GETZZGCYNFPKOB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine: is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-13(16-15(5-1)20-7-8-21-16)10-18-14-9-12-4-2-6-22-17(12)19-11-14/h1,3,5,9,11,18H,2,4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETZZGCYNFPKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)NCC3=C4C(=CC=C3)OCCO4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and pyranopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in modifying the functional groups attached to the core structure.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine is investigated for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its interactions with molecular targets in the body could lead to the development of new treatments for diseases. Research is ongoing to understand its pharmacokinetics and pharmacodynamics.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin and pyranopyridine derivatives, such as:

  • N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
  • N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-8-amine

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine apart is its specific substitution pattern and the resulting chemical properties. This unique structure can lead to different reactivity and interactions compared to its analogs, making it a valuable compound for targeted research and applications.

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